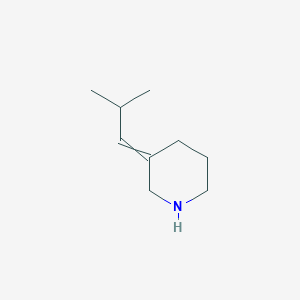
3-(2-Methylpropylidene)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropylidene)piperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a 2-methylpropylidene group attached to the piperidine ring. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropylidene)piperidine can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, pyridine can be reduced to piperidine using hydrogen gas over a molybdenum disulfide catalyst . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrially, piperidine derivatives are often produced through continuous flow reactions. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields . This method is scalable and efficient, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(2-Methylpropylidene)piperidine undergoes several types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: Substitution reactions involving piperidine derivatives can be carried out using various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, Grignard reagents.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylpiperidines.
科学研究应用
3-(2-Methylpropylidene)piperidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(2-Methylpropylidene)piperidine involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including anticancer and anti-inflammatory activities.
相似化合物的比较
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 3-(2-Methylpropylidene)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
属性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC 名称 |
3-(2-methylpropylidene)piperidine |
InChI |
InChI=1S/C9H17N/c1-8(2)6-9-4-3-5-10-7-9/h6,8,10H,3-5,7H2,1-2H3 |
InChI 键 |
MCYWUOBEKDLFIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C1CCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
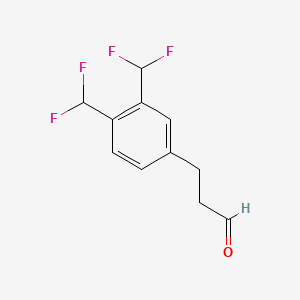
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
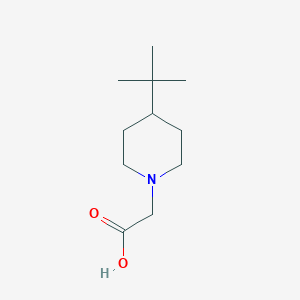
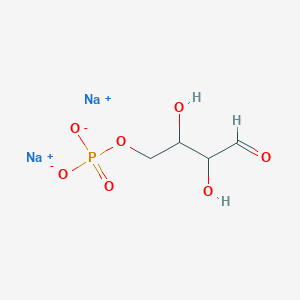
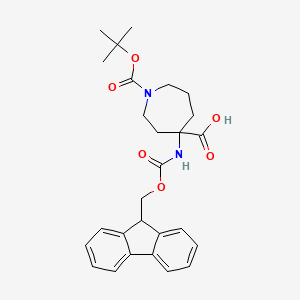
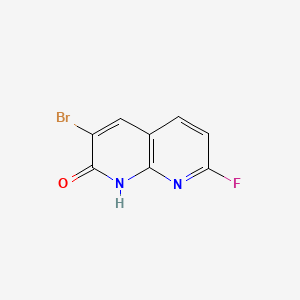
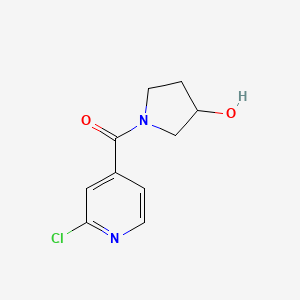
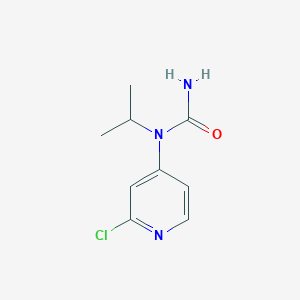
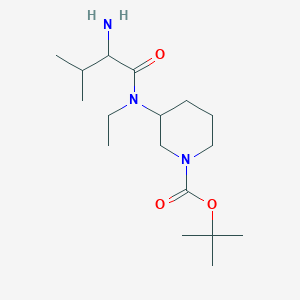
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
